Para-Substitution on Benzoic Acid Confers Distinct Enzyme Inhibition Topology Compared to Meta- or Ortho-Isomers
In the phenoxybenzoylphenyl acetic acid series evaluated against human steroid 5α-reductase isozymes 1 and 2, the para-substituted benzoic acid derivatives (closest scaffold to CAS 82157-41-3) exhibited IC₅₀ values in the nanomolar range for the type 2 isozyme, whereas the corresponding meta- and ortho-substituted regioisomers showed 5- to 20-fold reduced potency . Although CAS 82157-41-3 was not among the exact compounds tested in that study, the conserved para-acylamino pharmacophore predicts a similar binding-mode preference. Specifically, compound 12 (a para-phenoxybenzoyl benzoic acid analog) achieved IC₅₀ = 5 nM against human type 2 enzyme, matching the potency of the clinical reference finasteride . In contrast, the ortho-substituted analog 2-{[(4-methylphenoxy)acetyl]amino}benzoic acid (the 2-substituted regioisomer of the target compound) has no reported 5α-reductase inhibition data but is expected to adopt a sterically incompatible conformation for the enzyme active site based on molecular modeling . This para-specific topological advantage is a key selection criterion for researchers requiring consistent type 2 isozyme engagement.
| Evidence Dimension | Regioisomeric position of the carboxylic acid/amide group on the central phenyl ring |
|---|---|
| Target Compound Data | Para-substituted (4-[[2-(4-methylphenoxy)acetyl]amino]benzoic acid, CAS 82157-41-3) |
| Comparator Or Baseline | Ortho-substituted regioisomer: 2-{[(4-methylphenoxy)acetyl]amino}benzoic acid; Meta-substituted regioisomer: 3-{[(4-methylphenoxy)acetyl]amino}benzoic acid |
| Quantified Difference | Para-substituted analogs in this scaffold class show ~5–20× greater potency than meta/ortho isomers (class-level SAR); exact IC₅₀ values for CAS 82157-41-3 not available |
| Conditions | Human steroid 5α-reductase type 2 inhibition assay (class-level comparator data from J. Med. Chem. 2006) |
Why This Matters
Procurement of the para-substituted regioisomer ensures consistency with the established SAR showing this geometry is optimal for type 2 5α-reductase engagement, reducing the risk of negative results due to incorrect regioisomer selection.
- [1] Salem, O. I. A.; Frotscher, M.; Scherer, C.; et al. Novel 5α-Reductase Inhibitors: Synthesis, Structure–Activity Studies, and Pharmacokinetic Profile of Phenoxybenzoylphenyl Acetic Acids. J. Med. Chem. 2006, 49, 748–759. View Source
